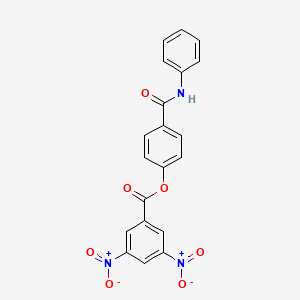![molecular formula C23H19Cl2N3O2 B15021437 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a chlorophenyl group and a chlorophenoxy group, making it a unique and potentially bioactive molecule.
Métodos De Preparación
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is typically attached through an etherification reaction, where a phenol derivative reacts with a chlorinated aliphatic compound in the presence of a base.
Final Coupling: The final step involves coupling the synthesized benzimidazole derivative with the chlorophenyl and chlorophenoxy groups under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Análisis De Reacciones Químicas
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl and chlorophenoxy groups, potentially leading to the formation of corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, resulting in the replacement of chlorine atoms with other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the benzimidazole core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule in chemical research to study the reactivity and stability of benzimidazole derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation, depending on its specific bioactivity.
Comparación Con Compuestos Similares
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound features a butanamide group instead of the chlorophenyl and chlorophenoxy groups, leading to different bioactivity and chemical properties.
N-(1H-1,3-Benzodiazol-2-yl)benzamide:
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: The presence of a furan-2-carboxamide group in this compound provides distinct chemical and biological properties compared to the chlorinated derivative.
Propiedades
Fórmula molecular |
C23H19Cl2N3O2 |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-23(2,30-16-10-7-14(24)8-11-16)22(29)26-15-9-12-18(25)17(13-15)21-27-19-5-3-4-6-20(19)28-21/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
GLPNFMWAEZWKBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3N2)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15021355.png)
![4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate](/img/structure/B15021358.png)

![4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15021371.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-4-methylbenzamide](/img/structure/B15021373.png)
acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![methyl 4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15021429.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B15021440.png)

![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
